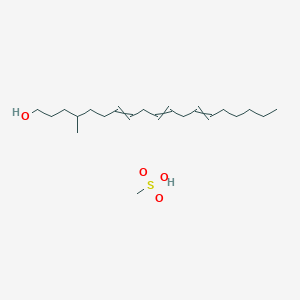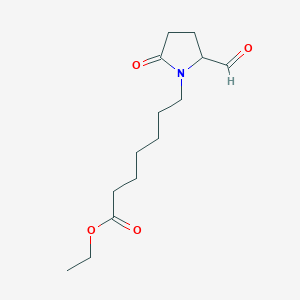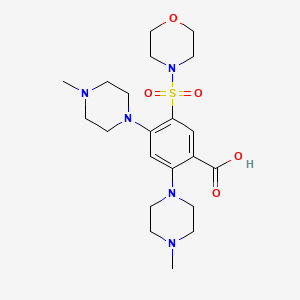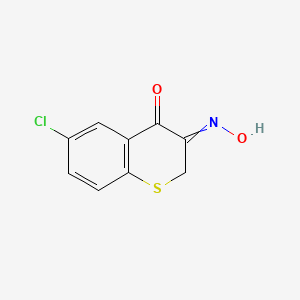
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol is a compound that combines the properties of methanesulfonic acid and a long-chain alcohol with multiple double bonds. Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, making it a valuable reagent in various chemical processes . The long-chain alcohol component, 4-methylnonadeca-7,10,13-trien-1-ol, adds unique structural and functional properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol typically involves the esterification of methanesulfonic acid with the corresponding alcohol. This reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can vary, but common methods include air oxidation or chlorine oxidation, followed by purification steps to obtain high-purity methanesulfonic acid . The long-chain alcohol component can be synthesized through various organic synthesis techniques, including the Wittig reaction or hydroboration-oxidation of corresponding alkenes.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds in the long-chain alcohol can be reduced to single bonds.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted sulfonic acid derivatives.
Applications De Recherche Scientifique
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a proton donor, facilitating various biochemical reactions. The long-chain alcohol component can interact with lipid membranes, potentially altering their properties and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A strong acid used in various chemical processes.
4-methylnonadeca-7,10,13-trien-1-ol: A long-chain alcohol with multiple double bonds.
Uniqueness
Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol is unique due to its combination of a strong acid and a long-chain alcohol with multiple double bonds. This combination imparts unique chemical and physical properties, making it valuable in various applications .
Propriétés
Numéro CAS |
61626-34-4 |
|---|---|
Formule moléculaire |
C21H40O4S |
Poids moléculaire |
388.6 g/mol |
Nom IUPAC |
methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol |
InChI |
InChI=1S/C20H36O.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)18-16-19-21;1-5(2,3)4/h7-8,10-11,13-14,20-21H,3-6,9,12,15-19H2,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
FVLBOJJMQLFGFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCCC(C)CCCO.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)



silane](/img/structure/B14587246.png)


